2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused imidazole and pyridine ring, with a dichlorophenyl substituent at the 2-position of the imidazole. Its structural uniqueness contributes to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be synthesized through various chemical methods that involve the reaction of 2-aminopyridines with substituted aromatic compounds. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their biological activities.
Several synthetic routes have been developed for the preparation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. A notable method involves the condensation of 2-aminopyridine with 2,4-dichlorobenzaldehyde under acidic conditions. This reaction typically proceeds through a multi-step mechanism involving imine formation followed by cyclization.
Recent advancements have introduced metal-free and environmentally friendly methodologies that enhance yield and reduce toxic waste during synthesis .
The molecular formula of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is CHClN. Its structure consists of:
The compound exhibits a planar structure conducive to π-stacking interactions, which is beneficial for biological activity .
The reactivity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine can be attributed to its electron-rich nitrogen atoms and aromatic character. It can participate in various chemical reactions:
The mechanism of action for compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. For instance:
These interactions are typically mediated through hydrogen bonding and π-π stacking due to the compound's planar structure.
The potential applications of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine include:
Imidazo[1,2-a]pyridine derivatives demonstrate an exceptionally broad spectrum of pharmacological activities, underpinning their strategic value in therapeutic development. This scaffold is represented in several clinically approved drugs: Zolpidem (insomnia therapy acting as a GABA_A receptor agonist), Alpidem (anxiolytic), and Zolimidine (gastroprotective agent) [2] [5]. Beyond these established medicines, recent research has revealed substantial potential in several high-priority therapeutic areas:
Antitubercular Agents: Imidazo[1,2-a]pyridine amides exhibit remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Derivatives demonstrate MIC90 values as low as 0.006 μM against replicating and non-replicating Mtb, with minimal cytotoxicity (VERO cell IC₅₀ >128 μM) [5]. The clinical candidate Telacebec (Q203), currently in Phase II trials, specifically targets the QcrB subunit of cytochrome bcc complex, disrupting oxidative phosphorylation essential for mycobacterial survival [5].
Neurological Therapeutics: Structural derivatives demonstrate significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer's disease management. Compound optimization has yielded analogs with IC₅₀ values reaching 79 μM against AChE and 65 μM against BChE, showing selectivity for peripheral anionic sites and acyl pockets, respectively .
Oncology Applications: Selenylated derivatives such as IP-Se-06 modulate intracellular redox states and inhibit critical signaling pathways (Akt/mTOR/HIF-1α and MAPK), inducing apoptosis in glioblastoma cells through oxidative stress mechanisms [2].
Table 1: Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
Therapeutic Area | Representative Activity | Mechanistic Insight | Reference |
---|---|---|---|
Antitubercular | MIC₉₀ ≤0.006 μM against Mtb | QcrB inhibition disrupting oxidative phosphorylation | [5] |
Anticholinesterase | IC₅₀ 79 μM (AChE); 65 μM (BChE) | Binding to peripheral anionic site (AChE) and acyl pocket (BChE) | |
Anticancer | Apoptosis induction in glioblastoma | Akt/mTOR/HIF-1α and MAPK pathway inhibition | [2] |
Antimicrobial | Broad-spectrum antibacterial/antiviral | Multiple targets including DNA gyrase and viral polymerases | [2] |
Metabolic Disease | α-Amylase inhibition (IC₅₀ 4.95±0.44 μM) | Competitive inhibition at catalytic site | [9] |
The strategic incorporation of a 2,4-dichlorophenyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold profoundly influences molecular properties and bioactivity. This substitution pattern enhances lipophilicity (measured logP increase of ~1.5 units compared to phenyl analogs), promoting membrane permeability essential for intracellular target engagement [7] . The electron-withdrawing nature of chlorine atoms induces a positive electrostatic potential on the adjacent phenyl ring, strengthening π-π stacking and charge-transfer interactions with aromatic residues in biological targets . Crystallographic analyses reveal that this substituent adopts a twisted conformation relative to the imidazopyridine plane (torsion angles: 165.2°-178.9°), optimizing spatial compatibility with hydrophobic binding pockets while minimizing steric clashes .
The chlorine atom positioning (ortho and para) creates a distinct electronic and steric profile: the ortho-chlorine restricts bond rotation, enhancing conformational rigidity, while the para-chlorine extends molecular polarity along the principal axis. This specific arrangement has demonstrated superior target affinity compared to isomeric substitutions (e.g., 3,4-dichlorophenyl or 2,5-dichlorophenyl) in multiple structure-activity relationship (SAR) studies [7] [10]. Derivatives bearing this motif consistently outperform analogs with monosubstituted phenyl or alkyl groups in potency screens, particularly against mycobacterial targets where high lipophilicity correlates with enhanced penetration through the complex mycobacterial cell envelope [5] [7]. The molecular weight (263.12 g/mol) and halogenated nature of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine (CAS: 63111-80-8) position it favorably within lead-like chemical space for further optimization [4] [7].
Table 2: Comparative Analysis of Imidazo[1,2-a]pyridine C2-Substituent Effects
C2-Substituent | Torsion Angle (τ₁) | Relative Potency (vs Mtb) | Key Properties |
---|---|---|---|
2,4-Dichlorophenyl | 165.2°-178.9° | 100x (reference) | Enhanced lipophilicity; optimized target stacking |
Phenyl | 170°-175° | 1x | Reduced potency due to lower electron-withdrawing capacity |
4-Nitrophenyl | 168°-172° | 50x | High electronic polarization but increased metabolic susceptibility |
Biphenyl | 174.9°-179.3° | 10x | Increased size improves affinity but compromises solubility |
Adamantyl | 0.0°-7.1° | 2x | Extreme rigidity limits target accommodation |
The therapeutic exploration of imidazo[1,2-a]pyridines spans over five decades, marking significant milestones in medicinal chemistry. The first-generation compounds emerged in the 1970s-1980s with zolimidine—an antiulcer agent acting as a gastroprotective prostaglandin enhancer—followed by the landmark anxiolytic alpidem and hypnotic zolpidem in the late 1980s [2]. Zolpidem specifically revolutionized insomnia therapy through its GABA_A α1-subunit selectivity, providing sedation with reduced myorelaxant effects compared to benzodiazepines [2]. These early successes validated the scaffold's drugability and stimulated extensive SAR exploration across therapeutic areas.
The 2010s witnessed a renaissance in imidazopyridine therapeutics, driven by pressing global health challenges. Telacebec (Q203) exemplifies this evolution, emerging from tuberculosis drug discovery initiatives targeting energy metabolism in Mycobacterium tuberculosis [5]. Its exceptional potency (MIC: 0.003 μM) against drug-resistant strains stems from QcrB inhibition, collapsing the proton motive force essential for ATP synthesis [5]. The clinical progression of Telacebec to Phase II trials highlights the scaffold's capacity to address modern antimicrobial resistance challenges. Parallel developments include imidazopyridine-based anticancer agents modulating kinase pathways and multi-target ligands for neurodegenerative diseases exploiting the core's cholinergic and antioxidant activities [2] .
Table 3: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Application | Key Structural Features | Development Status |
---|---|---|---|
Zolpidem | Insomnia treatment | N,N-Dimethylacetamide side chain; methyl substituents | Marketed (since 1988) |
Alpidem | Anxiolytic | Imidazopyridine-3-carboxamide derivative | Marketed (withdrawn for hepatotoxicity) |
Zolimidine | Antiulcer agent | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | Marketed (limited territories) |
Telacebec (Q203) | Antitubercular | C2-ethylpyridine substitution; optimized lipophilicity | Phase II clinical trials |
Olprinone | Cardiotonic agent | Phosphodiesterase III inhibitor | Marketed (Japan) |
The historical trajectory demonstrates consistent innovation in substituent patterning around the imidazopyridine core. Early modifications focused on alkyl groups (improving metabolic stability) and carboxamide side chains (enhancing solubility and target complementarity). Contemporary strategies emphasize halogenated aryl systems (e.g., 2,4-dichlorophenyl) to optimize electronic properties and three-dimensional target engagement, as evidenced by advanced preclinical candidates containing this motif [5] . The structural evolution reflects increasing sophistication in balancing potency, selectivity, and physicochemical parameters—a progression that positions 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine as a strategic intermediate for next-generation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: